
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide
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Overview
Description
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide is a heterocyclic compound that features a furan ring, an oxadiazole ring, and a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide typically involves the formation of the oxadiazole ring followed by the introduction of the furan and phenylpropanamide groups. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The furan ring can be introduced through a condensation reaction with a furan derivative, and the phenylpropanamide group can be attached via an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens and nitrating agents.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
Pharmaceutical Development
One of the primary areas of interest for N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide is its potential as a drug candidate. The compound's structure suggests it may exhibit anti-inflammatory and antimicrobial properties, making it valuable in the development of new medications. Research indicates that derivatives of oxadiazoles are being explored for their ability to inhibit critical enzymes involved in disease processes, such as tuberculosis treatment .
Case Study: Tuberculosis Inhibitors
A study identified novel inhibitors derived from oxadiazole compounds, demonstrating significant activity against Mycobacterium tuberculosis. The research highlighted how structural modifications could enhance efficacy and reduce toxicity .
Agricultural Chemistry
In agricultural chemistry, this compound has potential applications as a herbicide or pesticide . Its unique chemical properties may help improve crop yields while minimizing environmental impact. Research into similar oxadiazole compounds has shown promise in enhancing the effectiveness of agrochemicals .
Application Example: Agrochemical Formulations
Compounds with oxadiazole moieties have been incorporated into formulations aimed at pest control, demonstrating improved activity compared to traditional chemicals. This advancement could lead to more sustainable agricultural practices.
Material Science
The compound is also being investigated for its role in material science , particularly in the development of advanced materials such as polymers and coatings. The thermal stability and chemical resistance offered by oxadiazole derivatives make them suitable for creating materials that can withstand harsh environments .
Material Properties Table
Property | Value |
---|---|
Thermal Stability | High |
Chemical Resistance | Excellent |
Application Areas | Coatings, Polymers |
Analytical Chemistry
In analytical chemistry, this compound serves as a reagent in various analytical techniques. Its ability to facilitate the detection and quantification of other compounds is crucial for quality control in manufacturing processes .
Analytical Techniques Utilized
- Chromatography
- Spectroscopy
- Mass Spectrometry
Mechanism of Action
The mechanism of action of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
- N-(5-(hydroxymethyl)furan-2-yl)-3-phenylpropanamide
- N-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
Uniqueness
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide is unique due to the presence of both furan and oxadiazole rings, which confer distinct electronic and steric properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds .
Biological Activity
N-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H16N4O2 with a molecular weight of 296.32 g/mol. Its structure includes a furan ring and an oxadiazole moiety, which are known to contribute to various biological activities.
1. Antimicrobial Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed high efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
2. Anticancer Properties
This compound has been investigated for its anticancer potential. In vitro studies have shown that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit tumor growth was confirmed in animal models, where it demonstrated a dose-dependent reduction in tumor size .
3. Neuropharmacological Effects
The compound has shown promise as a modulator of the GABAergic system. A related study indicated that oxadiazole derivatives could act as agonists at the benzodiazepine receptor sites on GABAA receptors. This action suggests potential applications in treating anxiety and seizure disorders .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Effective against S. aureus and E. coli | |
Anticancer | Induces apoptosis in cancer cells | |
Neuropharmacological | Modulates GABAergic activity |
The biological activities of this compound can be attributed to its interaction with specific biological targets:
- GABA Receptor Modulation : The compound enhances GABAergic transmission by binding to benzodiazepine receptors, leading to increased inhibitory neurotransmission.
- Apoptotic Pathways : In cancer cells, it activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Antibacterial Mechanisms : The exact mechanism remains under investigation; however, it is hypothesized that the compound disrupts bacterial cell wall synthesis or function.
Case Studies
Case Study 1 : A recent study evaluated the efficacy of this compound in a mouse model of breast cancer. Results indicated a significant reduction in tumor volume compared to controls (p < 0.01), supporting its potential as an anticancer agent .
Case Study 2 : In a neuropharmacological study involving rat models subjected to induced anxiety, administration of the compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus-maze test (p < 0.05) .
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-13(9-8-11-5-2-1-3-6-11)16-15-18-17-14(21-15)12-7-4-10-20-12/h1-7,10H,8-9H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFHNEKLJXQYGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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